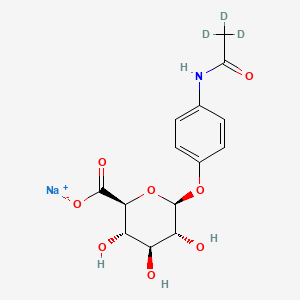
Kali-1-Hydroxy-4-Naphthol-Sulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Potassium 1-hydroxy-4-naphthol sulfate has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical research for studying enzyme activities and metabolic pathways.
Industry: It is used in the dye industry for the synthesis of various dyes and pigments.
Vorbereitungsmethoden
The preparation of Potassium 1-hydroxy-4-naphthol sulfate involves a two-step process :
Synthesis of 1-hydroxy-4-naphthol sulfate: This is achieved by reacting 1-hydroxy-4-naphthol with sulfuric acid.
Formation of Potassium 1-hydroxy-4-naphthol sulfate: The 1-hydroxy-4-naphthol sulfate is then reacted with potassium hydroxide to form the final product.
Analyse Chemischer Reaktionen
Potassium 1-hydroxy-4-naphthol sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of Potassium 1-hydroxy-4-naphthol sulfate involves its interaction with specific molecular targets and pathways . It can act as an enzyme inhibitor or activator, depending on the specific enzyme and conditions. The compound’s effects are mediated through its ability to form complexes with metal ions and other molecules, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Potassium 1-hydroxy-4-naphthol sulfate can be compared with other similar compounds such as:
- Sodium 1-hydroxy-4-naphthol sulfate
- Ammonium 1-hydroxy-4-naphthol sulfate
These compounds share similar chemical structures and properties but differ in their solubility, reactivity, and specific applications . Potassium 1-hydroxy-4-naphthol sulfate is unique due to its specific solubility and reactivity profile, making it suitable for particular industrial and research applications.
Eigenschaften
IUPAC Name |
dipotassium;naphthalene-1,4-diol;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2.2K.H2O4S/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;;;1-5(2,3)4/h1-6,11-12H;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAPCOLCMGDICY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O.[O-]S(=O)(=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8K2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B1140511.png)



![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)





![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
